molecular formula C13H11ClO5 B2944624 [(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 884497-67-0

[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2944624
CAS No.: 884497-67-0
M. Wt: 282.68
InChI Key: QJVOKUIIBFDAMY-UHFFFAOYSA-N
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Description

[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound characterized by a 2H-chromen-2-one core substituted with a chloro group at position 6, methyl groups at positions 3 and 4, and an oxyacetic acid moiety at position 7 (Figure 1). Its molecular formula is C₁₃H₁₁ClO₅, with a molar mass of 282.68 g/mol . Key physical properties include a predicted density of 1.412 g/cm³, boiling point of 488.5°C, and pKa of 2.88, indicating moderate acidity . The compound is synthesized via condensation and hydrolysis reactions, often involving coumarin intermediates and acetic acid derivatives under basic conditions .

Properties

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-6-7(2)13(17)19-10-4-11(18-5-12(15)16)9(14)3-8(6)10/h3-4H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVOKUIIBFDAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H11ClO5
Molecular Weight282.67 g/mol
CAS Number884497-67-0
AppearanceWhite to off-white powder

Antitumor Activity

Recent studies have indicated that coumarin derivatives, including this compound, exhibit significant antitumor properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. In comparative studies against common fungal pathogens, this compound demonstrated effective inhibition rates similar to established antifungal agents. Specifically, it showed a notable efficacy against Botrytis cinerea, with an EC50 value lower than that of the standard fungicide Osthole .

Anticoagulant Activity

Coumarins are known for their anticoagulant properties. The compound has been studied for its ability to inhibit vitamin K epoxide reductase, which is crucial in the coagulation cascade. Studies suggest that it may serve as a lead compound for developing new anticoagulant therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in fungal cell wall synthesis and coagulation processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

  • Study on Antitumor Effects : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 25 µM across different cell types .
  • Antifungal Efficacy : In laboratory settings, the compound was tested against Botrytis cinerea, showing inhibition rates comparable to commercial antifungals. The study highlighted its potential application in agricultural settings for crop protection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Cl (C6), CH₃ (C3, C4), -OCH₂COOH (C7) C₁₃H₁₁ClO₅ pKa: 2.88; Predicted diuretic/uricosuric activity
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate Cl (C6), CH₃ (C4), -OAc (C7) C₁₂H₉ClO₅ Acetate ester derivative; likely lower solubility in water compared to acetic acid analogue
3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids Varied substituents (e.g., Cl, CH₃) C₁₄H₁₀ClO₅ (example) Potent natriuretic and uricosuric activities; lacks dimethyl groups, reducing steric hindrance
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Cl (C6), CH₃ (C3, C4), -OCH(CH₂)COOH (C7) C₁₄H₁₃ClO₅ Longer alkyl chain may enhance lipophilicity (Log P) and membrane permeability

Physicochemical Properties

  • Solubility: The acetic acid group in the main compound improves water solubility compared to ester derivatives (e.g., ’s acetate).
  • Acidity: The pKa (2.88) is lower than propanoic acid analogues (e.g., ’s propanoic acid derivative, predicted pKa ~3.5), favoring ionization at physiological pH .
  • Thermal Stability : The high predicted boiling point (488.5°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group .

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